

## No Publicly Available Data on Retezorogant in Animal Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Retezorogant |           |
| Cat. No.:            | B10860342    | Get Quote |

Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information on the use of **Retezorogant** in animal models of multiple sclerosis, including the common experimental autoimmune encephalomyelitis (EAE) model.

Extensive searches were conducted to locate research papers, clinical trial data, or any documentation detailing the application of **Retezorogant** in the context of MS research. These searches included terms such as "**Retezorogant**," "CCX9588" (a potential developmental code for the compound), "multiple sclerosis," and "experimental autoimmune encephalomyelitis." The inquiries yielded no results containing specific experimental protocols, quantitative efficacy data, or mechanistic studies for this compound in EAE or other relevant animal models.

This lack of information prevents the creation of the detailed Application Notes and Protocols as requested. It is possible that research into **Retezorogant** for multiple sclerosis is in a very early, unpublished stage, has been discontinued, or is conducted under a different, undisclosed name.

For researchers interested in evaluating a novel compound for multiple sclerosis in an animal model, a general protocol for a common EAE model is outlined below. This is a standardized framework and would require significant adaptation and optimization for any specific test agent.

# General Protocol: Prophylactic Treatment in a Mouse Model of Experimental Autoimmune



## **Encephalomyelitis (EAE)**

This protocol describes a typical workflow for inducing EAE in mice and assessing the prophylactic efficacy of a test compound.

### **Experimental Workflow**









#### Click to download full resolution via product page

• To cite this document: BenchChem. [No Publicly Available Data on Retezorogant in Animal Models of Multiple Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10860342#retezorogant-in-animal-models-of-multiple-sclerosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com